Hedamycin

Descripción

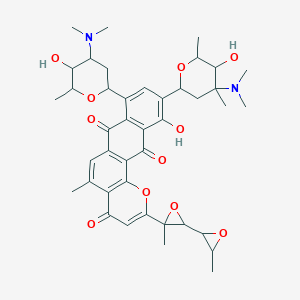

Structure

2D Structure

Propiedades

Número CAS |

11048-97-8 |

|---|---|

Fórmula molecular |

C41H50N2O11 |

Peso molecular |

746.8 g/mol |

Nombre IUPAC |

10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3 |

Clave InChI |

RZOFHOWMWMTHDX-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |

Otros números CAS |

11048-97-8 |

Sinónimos |

Hedamycin |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Elucidation of Hedamycin from Streptomyces griseoruber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedamycin, a potent antitumor antibiotic belonging to the pluramycin class, is a secondary metabolite produced by the bacterium Streptomyces griseoruber. Its discovery has paved the way for significant research into its complex biosynthesis, unique mechanism of action as a DNA alkylating agent, and its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its discovery, biosynthesis, and the intricate signaling pathways it perturbs. Detailed experimental protocols for its fermentation, isolation, and characterization are presented, alongside a compilation of its cytotoxic activity against various cancer cell lines. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, oncology, and drug development.

Introduction

The actinomycetes, particularly the genus Streptomyces, are a rich source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics and anticancer agents. Streptomyces griseoruber has been identified as the producer of this compound, a highly cytotoxic compound with a complex chemical structure. This compound consists of a planar anthrapyrantrione chromophore, two aminosugar rings, and a reactive bis-epoxide side chain. This unique structural arrangement allows it to interact with DNA in a sequence-specific manner, leading to covalent alkylation and subsequent cell death. Understanding the intricacies of its production and mechanism of action is crucial for harnessing its therapeutic potential.

Fermentation and Production

The production of this compound from Streptomyces griseoruber is achieved through submerged fermentation under controlled conditions. Optimization of the fermentation medium and process parameters is critical for maximizing the yield of this potent metabolite.

Experimental Protocol: Submerged Fermentation of Streptomyces griseoruber

This protocol outlines the steps for the laboratory-scale production of this compound.

2.1.1. Materials and Media

-

Streptomyces griseoruber strain (e.g., ATCC 15422)

-

Seed Medium (per liter):

-

Glucose: 20 g

-

Cottonseed endosperm flour (e.g., Pharmamedia): 10 g

-

Corn steep liquor: 10 mL

-

CaCO₃: 4 g

-

(NH₄)₂SO₄: 3 g

-

ZnSO₄·7H₂O: 0.03 g

-

-

Production Medium (per liter):

-

Glucose: 10 g

-

Soybean meal: 10 g

-

NaCl: 5 g

-

CaCO₃: 1 g

-

-

Sterile baffled flasks (250 mL)

-

Shaking incubator

2.1.2. Procedure

-

Inoculum Preparation: Aseptically transfer a loopful of S. griseoruber spores or a piece of agar culture into a 250 mL baffled flask containing 50 mL of sterile seed medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 230 rpm for 48 hours.

-

Production Culture: Inoculate 50 mL of sterile production medium in a 250 mL baffled flask with 2 mL (4% v/v) of the seed culture.

-

Incubate the production culture at 27°C on a rotary shaker at 230 rpm for 3 to 6 days. Monitor the production of this compound periodically by bioassay or HPLC analysis of the culture broth extract.

Production Yield

While specific yields can vary significantly based on the strain and fermentation conditions, some studies on other secondary metabolites from S. griseoruber have reported yields in the range of 210 mg/L under non-optimized conditions[1]. Optimization of the fermentation process for this compound is an active area of research to improve its production for further studies and potential clinical applications.

Isolation and Purification

This compound is distributed between the mycelium and the fermentation broth. The following protocol describes a general procedure for its extraction and purification.

Experimental Protocol: Extraction and Purification of this compound

3.1.1. Materials

-

Fermentation broth from S. griseoruber culture

-

Diatomaceous earth (filter aid)

-

Methanol

-

Chloroform

-

Ethyl acetate

-

Alumina for column chromatography

-

Rotary evaporator

-

Chromatography columns

3.1.2. Procedure

-

Mycelial Extraction: Separate the mycelia from the fermentation broth by filtration, using diatomaceous earth as a filter aid.

-

Extract the wet mycelial cake with methanol.

-

Concentrate the methanol extract under reduced pressure to an aqueous residue.

-

Broth Extraction: Extract the fermentation filtrate with a water-immiscible organic solvent such as chloroform or ethyl acetate.

-

Combine the aqueous residue from the mycelial extract with the fermentation filtrate before extraction to maximize recovery.

-

Solvent Extraction of Combined Fractions: Extract the combined aqueous phase with an equal volume of chloroform.

-

Concentration and Crude Purification: Combine all chloroform extracts and concentrate them to a smaller volume using a rotary evaporator.

-

Column Chromatography: Apply the concentrated crude extract to an alumina chromatography column.

-

Wash the column with a non-polar solvent like ether-chloroform to remove impurities.

-

Elute this compound using a more polar solvent system, such as a mixture of chloroform and methanol.

-

Collect the fractions containing this compound and concentrate them to obtain the purified compound. Further purification can be achieved by recrystallization.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

Experimental Protocols: Characterization of this compound

4.1.1. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV absorbance at a wavelength characteristic of the this compound chromophore (e.g., 254 nm and 430 nm).

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent like methanol.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity and finalize the structural assignment.

4.1.3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of this compound.

-

Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.

Mechanism of Action

This compound exerts its potent cytotoxic effects primarily through its interaction with DNA. It acts as a monofunctional DNA alkylator, leading to a cascade of cellular events that ultimately result in cell cycle arrest and apoptosis.

DNA Damage Response Pathway

This compound-induced DNA damage triggers a complex signaling network known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity. The key players in this response include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon recognizing DNA lesions, phosphorylate a host of downstream targets. This leads to the activation of checkpoint kinases Chk1 and Chk2, which in turn regulate cell cycle progression and apoptosis, often through the p53 tumor suppressor protein.

Caption: this compound-induced DNA damage response pathway.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces griseoruber involves a complex interplay of Type I and Type II polyketide synthase (PKS) systems. This hybrid pathway is responsible for the assembly of the characteristic angucycline core and the unique side chain.

This compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound contains genes encoding for both Type I and Type II PKS enzymes, along with tailoring enzymes responsible for glycosylation, oxidation, and other modifications.

Caption: Simplified workflow of this compound biosynthesis.

Quantitative Data

Cytotoxicity of this compound

This compound exhibits potent cytotoxicity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HeLa | Cervical Cancer | Subnanomolar | [2] |

| HCT116 | Colon Carcinoma | Subnanomolar | [3] |

Note: The term "subnanomolar" indicates that the IC₅₀ values are less than 1 nM. Specific values can vary depending on the assay conditions and exposure times.

Conclusion

This compound remains a molecule of significant interest in the field of natural product chemistry and oncology. Its complex biosynthesis, potent DNA alkylating activity, and the intricate cellular responses it elicits provide a fertile ground for further research. The detailed protocols and compiled data in this technical guide are intended to facilitate these research endeavors, ultimately contributing to a better understanding of this remarkable natural product and its potential for therapeutic development. The continued exploration of the this compound biosynthetic pathway may also open avenues for biosynthetic engineering to generate novel analogs with improved therapeutic indices.

References

An In-depth Technical Guide to Hedamycin: Chemical Properties, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedamycin, a potent antitumor antibiotic of the pluramycin family, exhibits significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action is centered on its ability to intercalate into DNA and subsequently alkylate guanine bases, leading to the inhibition of DNA replication, cell cycle arrest, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound's chemical structure, CAS Registry Number, and its detailed molecular interactions with DNA. Furthermore, it outlines key experimental protocols for assessing its biological activity and presents quantitative data on its cytotoxicity. Visual diagrams of the DNA damage signaling pathway activated by this compound and a representative experimental workflow are also included to facilitate a deeper understanding of its cellular effects.

Chemical Structure and Properties

This compound is a complex natural product with a distinctive chemical architecture that is crucial for its biological function.

Chemical Formula: C41H50N2O11[1][2]

CAS Registry Number: 11048-97-8[1][3][4][5][6]

Molecular Weight: 746.85 g/mol [4]

IUPAC Name: 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione[1]

The structure of this compound is characterized by a planar anthrapyrantrione chromophore, which is responsible for its DNA intercalating properties. Attached to this core are two aminosugar moieties and a unique bis-epoxide side chain. This bis-epoxide group is highly reactive and is directly involved in the alkylation of DNA, a key step in its cytotoxic mechanism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H50N2O11 | [1][2] |

| CAS Registry Number | 11048-97-8 | [1][3][4][5][6] |

| Molecular Weight | 746.85 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

Mechanism of Action: DNA Intercalation and Alkylation

This compound exerts its potent cytotoxic effects through a multi-step interaction with cellular DNA. The primary mechanism involves:

-

DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix.

-

Sequence-Specific Alkylation: Following intercalation, the highly reactive bis-epoxide side chain of this compound forms a covalent bond with the N7 atom of guanine residues in the major groove of the DNA. This alkylation is not random; this compound shows a preference for guanine residues within 5'-PyG-3' sequences, where 'Py' represents a pyrimidine base (cytosine or thymine).

This covalent modification of DNA leads to significant helical distortion, the formation of alkali-labile sites, and ultimately, the inhibition of essential cellular processes such as DNA replication and transcription.

Cellular and Molecular Effects

The DNA damage induced by this compound triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

-

Inhibition of Macromolecule Synthesis: this compound is a potent and rapid inhibitor of DNA synthesis. Its effect on RNA synthesis is less pronounced, and protein synthesis is largely unaffected.

-

Cell Cycle Arrest: Treatment with this compound can cause cells to arrest in the S-phase or at the G1/S boundary of the cell cycle, preventing cell proliferation.

-

Induction of Apoptosis: The extensive DNA damage caused by this compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Signaling Pathways Activated by this compound

This compound-induced DNA damage activates a complex network of signaling pathways, primarily the DNA damage response (DDR) pathway. Key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate a range of effector proteins, including the tumor suppressor p53. Activation of p53 plays a critical role in mediating the cellular response to this compound, including cell cycle arrest and apoptosis.

Quantitative Data: Cytotoxicity

This compound exhibits potent cytotoxicity against a variety of cancer cell lines with IC50 values typically in the nanomolar range.

Table 2: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 0.2 | |

| HeLa | Cervical Cancer | Data not available | |

| MCF-7 | Breast Cancer | Data not available | |

| A549 | Lung Carcinoma | Data not available | |

| K562 | Chronic Myelogenous Leukemia | Data not available |

Note: While the potent activity of this compound is widely reported, comprehensive and directly comparable IC50 data across multiple cell lines from a single study is limited in the readily available literature. The value for HCT116 is provided as a key example of its high potency.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol outlines a method for determining the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value by plotting the percentage of survival against the log of the this compound concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, cold

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cell pellets twice with cold PBS.

-

Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Rehydration and Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound remains a subject of significant interest in the field of anticancer drug development due to its potent and specific mechanism of action. Its ability to form covalent adducts with DNA at specific sequences offers a unique approach to targeting cancer cells. The detailed understanding of its chemical properties, biological effects, and the signaling pathways it perturbs, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies. The provided experimental protocols serve as a starting point for researchers to investigate the effects of this compound in various cancer models. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of analogues with improved efficacy and safety profiles.

References

- 1. Allosteric effects mediate CHK2 phosphorylation of the p53 transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Hedamycin on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedamycin, a potent antitumor antibiotic belonging to the pluramycin family, exerts its cytotoxic effects through a multifaceted interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, including its dual-action of DNA intercalation and alkylation, sequence selectivity, and the resultant cellular responses. Detailed experimental protocols for key analytical techniques are provided, alongside a compilation of quantitative data to support researchers in the fields of oncology, pharmacology, and drug development.

Introduction

This compound is a natural product that has garnered significant interest for its potent antineoplastic properties. Its complex chemical structure, featuring a planar anthrapyrantrione chromophore, two aminosugar moieties, and a reactive bis-epoxide side chain, dictates its unique mechanism of action against cellular DNA. Understanding the intricacies of this interaction is paramount for the rational design of novel chemotherapeutic agents with improved efficacy and reduced toxicity. This guide serves as a technical resource, consolidating the current knowledge on this compound's DNA-targeting mechanism.

Mechanism of Action: A Dual Approach

This compound's interaction with DNA is a sophisticated, multi-step process that involves both non-covalent and covalent binding. This dual mechanism contributes to its high affinity and sequence-specific alkylation of DNA.

Intercalation: The Initial Binding Event

The initial step in this compound's interaction with DNA is the intercalation of its planar anthrapyrantrione chromophore between the base pairs of the DNA double helix[1]. This non-covalent interaction is driven by stacking forces and serves to anchor the molecule to the DNA, thereby positioning the reactive epoxide groups in proximity to the nucleophilic centers of the DNA bases.

Alkylation: Covalent Adduct Formation

Following intercalation, this compound covalently modifies DNA through its bis-epoxide side chain. The primary target for this alkylation is the N7 position of guanine residues[2][3]. This reaction forms a stable, covalent adduct, leading to significant distortion of the DNA helix and interference with essential cellular processes such as replication and transcription.

The sequence selectivity of this compound's alkylation is a key feature of its mechanism. It preferentially targets guanine residues within specific nucleotide sequences, with a high preference for 5'-TGT and 5'-CGT sequences[3]. This selectivity is dictated by the intricate interplay of the intercalating chromophore and the positioning of the aminosugar and bis-epoxide side chains within the minor and major grooves of the DNA, respectively.

Structural Basis of this compound-DNA Interaction

The precise three-dimensional arrangement of the this compound-DNA complex has been elucidated through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided invaluable insights into the molecular determinants of its sequence-specific recognition and reactivity.

In the complex, the anthrapyrantrione chromophore intercalates asymmetrically within the DNA helix. The two aminosugar moieties reside in the minor groove, making specific contacts that contribute to the sequence recognition. The bis-epoxide side chain is positioned in the major groove, orienting the reactive epoxide for nucleophilic attack by the N7 of guanine.

References

- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hedamycin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedamycin is a potent antitumor antibiotic belonging to the pluramycin family of natural products. Its complex angucycline core, decorated with unique sugar moieties and a reactive bis-epoxide side chain, is responsible for its DNA-alkylating activity. The biosynthesis of this compound is a fascinating process that involves a rare hybrid Type I and Type II polyketide synthase (PKS) system, along with a series of tailoring enzymes. This technical guide provides a comprehensive analysis of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate molecular logic through pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound was first cloned and sequenced from Streptomyces griseoruber. The sequenced 45.6 kb region revealed a collection of genes encoding the enzymatic machinery necessary for the synthesis of the this compound molecule. A key feature of this cluster is the presence of genes for both a modular Type I PKS and a dissociative Type II PKS, a rare combination in bacterial natural product biosynthesis.[1] The organization of the core PKS genes is depicted in the comparative diagram below, alongside the related kidamycin biosynthetic gene cluster.

Diagram 1: Comparison of this compound and Kidamycin Biosynthetic Gene Clusters

Caption: Organization of core genes in the this compound and kidamycin biosynthetic clusters.

The this compound Biosynthesis Pathway: A Step-by-Step Analysis

The biosynthesis of this compound can be divided into three main stages: (1) formation of the hexadienyl starter unit by the Type I PKS, (2) elongation and cyclization of the polyketide chain by the Type II PKS, and (3) post-PKS tailoring modifications.

Formation of the Hexadienyl Starter Unit (Type I PKS)

The biosynthesis of this compound is initiated by a unique starter unit, a 2,4-hexadienyl group, which is synthesized by the iterative Type I PKS machinery encoded by hedT and hedU.[1][2]

-

HedT: This protein contains a ketosynthase domain with a glutamine at the active site (KSq), an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. HedT is proposed to function as the priming module.[1][2]

-

HedU: This large, multimodular protein contains two ketosynthase (KS) domains, an AT domain, an ACP domain, a ketoreductase (KR) domain, and a dehydratase (DH) domain. HedU is responsible for two rounds of chain elongation, with each cycle followed by β-ketoreduction and dehydration, ultimately leading to the formation of the unsaturated 2,4-hexadienyl intermediate attached to the ACP domain of HedU.[1]

Diagram 2: Formation of the Hexadienyl Starter Unit

Caption: Role of HedT and HedU in the synthesis of the 2,4-hexadienyl starter unit.

Polyketide Chain Elongation and Cyclization (Type II PKS)

The 2,4-hexadienyl starter unit is then transferred to the Type II PKS system for the main polyketide chain assembly. The minimal Type II PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

-

HedC (KS) and HedD (CLF): These two proteins form a heterodimer that catalyzes the iterative condensation of malonyl-CoA derived extender units to the growing polyketide chain. The KS subunit of the this compound PKS has been shown to have specificity for both the Type I ACP of HedU (during initiation) and the Type II ACP of HedE (during elongation).[1]

-

HedE (ACP and Aromatase): This is a bifunctional protein containing an ACP domain and an aromatase (ARO) domain. The ACP domain shuttles the growing polyketide chain to the KS/CLF active site. The ARO domain is believed to catalyze the first cyclization and aromatization of the polyketide backbone.[1][2]

The this compound minimal PKS is capable of synthesizing a dodecaketide backbone.[1]

Post-PKS Tailoring Modifications

Following the formation of the polyketide core, a series of tailoring enzymes modify the structure to yield the final this compound molecule.

-

HedA (Ketoreductase): This enzyme is a C-9 specific ketoreductase that reduces the carbonyl group at the C-9 position of the polyketide intermediate.[1][2] The kinetic parameters of HedKR (HedA) have been characterized and are presented in Table 1.

-

Epoxidation: The formation of the bis-epoxide side chain is a critical step in generating the bioactivity of this compound. The enzymes responsible for this transformation are not yet fully characterized but are encoded within the gene cluster.

-

Glycosylation: The this compound aglycone is decorated with two deoxyamino sugar moieties, D-angolosamine and L-rhodosamine. The gene cluster contains two putative C-glycosyltransferase genes, hedJ and hedL, which are likely responsible for attaching these sugars.

Diagram 3: Overall this compound Biosynthesis Pathway

Caption: A simplified overview of the this compound biosynthesis pathway.

Quantitative Data

While quantitative data for the entire this compound biosynthetic pathway is limited, kinetic studies have been performed on the ketoreductase, HedKR (HedA).

Table 1: Kinetic Parameters for this compound Ketoreductase (HedKR) [3]

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| trans-1-Decalone | 0.790 ± 0.085 | 2.55 ± 0.121 | 3.23 |

| S-(+)-Tetralol | - | - | 20-fold less than actKR |

| R-(-)-Tetralol | No detectable activity | No detectable activity | No detectable activity |

Note: Data for S-(+)-Tetralol and R-(-)-Tetralol are from reverse direction assays monitoring NADP+ reduction.

Experimental Protocols

Heterologous Expression and Purification of this compound Ketoreductase (HedKR)[4][5]

This protocol describes the expression of recombinant HedKR in E. coli and its subsequent purification.

Diagram 4: Workflow for HedKR Expression and Purification

Caption: Experimental workflow for the expression and purification of HedKR.

Methodology:

-

Transformation: Transform the HedKR expression plasmid into chemically competent E. coli BL21(DE3) cells.

-

Cell Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and incubate overnight at 18°C with shaking.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 rpm for 30 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 50 mL of lysis buffer (50 mM Tris-Cl pH 7.5, 300 mM NaCl, and 10% glycerol). Lyse the cells by sonication on ice.

-

Clarification: Remove cell debris by centrifugation.

-

Purification: Apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing increasing concentrations of imidazole. Elute the His-tagged HedKR with a high concentration of imidazole.

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Gene Disruption in Streptomyces

Gene disruption is a key technique to confirm the function of genes within the this compound biosynthetic cluster. While a specific protocol for S. griseoruber is not detailed in the provided search results, a general approach for Streptomyces is outlined below, which would be adapted for the specific strain.

Diagram 5: General Workflow for Gene Disruption in Streptomyces

Caption: A generalized workflow for gene disruption in Streptomyces.

Methodology:

-

Vector Construction: A suicide vector containing a selectable antibiotic resistance gene flanked by homologous regions of the target gene in the S. griseoruber chromosome is constructed.

-

Intergeneric Conjugation: The disruption vector is introduced into S. griseoruber via conjugation from an E. coli donor strain.

-

Selection of Exconjugants: Exconjugants are selected on media containing an antibiotic to which Streptomyces is resistant and the antibiotic for which the resistance gene is on the vector.

-

Selection for Double Crossover: A second selection step is often employed to identify colonies that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette.

-

Verification: The gene disruption is confirmed by PCR analysis of genomic DNA and Southern blotting.

-

Phenotypic Analysis: The mutant strain is then cultivated and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolishment of this compound production.

Conclusion

The biosynthesis of this compound is a testament to the remarkable chemical capabilities of microorganisms. The unusual hybrid Type I/Type II PKS system provides a fascinating example of the modularity and versatility of natural product biosynthetic pathways. This technical guide has provided a detailed overview of the current understanding of this compound biosynthesis, from the genetic blueprint to the final tailored molecule. The presented data and protocols offer a valuable resource for researchers aiming to further elucidate the intricate enzymatic mechanisms, engineer novel this compound analogs with improved therapeutic properties, or harness the biosynthetic machinery for the production of other valuable polyketides. Further research is needed to fully characterize all the enzymes in the pathway and to obtain a complete quantitative understanding of the metabolic flux through this intricate assembly line.

References

The Biological Activity of Hedamycin: A Technical Guide for Antitumor Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedamycin, a member of the pluramycin family of antitumor antibiotics, exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves a dual approach of DNA intercalation and subsequent alkylation, leading to significant DNA damage. This damage triggers a cascade of cellular responses, including cell cycle arrest at multiple checkpoints and the induction of apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound as an antitumor agent, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved in its mechanism of action.

Mechanism of Action: DNA Intercalation and Alkylation

This compound's potent antitumor effects stem from its direct interaction with DNA. The planar anthraquinone core of the this compound molecule intercalates between DNA base pairs, unwinding the double helix.[1][2] This non-covalent binding is the initial step, positioning the reactive bis-epoxide side chain of this compound in the major groove of the DNA.[1][2]

Following intercalation, this compound covalently binds to DNA through alkylation. Specifically, the terminal epoxide of the side chain forms a covalent bond with the N7 position of guanine residues.[1][2] This alkylation is sequence-specific, with a preference for 5'-TG and 5'-CG sequences.[1] The formation of these bulky this compound-DNA adducts disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[2][3]

In Vitro Biological Activity

This compound demonstrates significant cytotoxicity against various cancer cell lines at subnanomolar concentrations.[4]

| Cell Line | Assay Duration | IC50 (approx.) | Reference |

| Mammalian Cells (general) | 72 hours | Subnanomolar | [4] |

| HeLa | Not Specified | 15-fold more cytotoxic than photothis compound A | [5] |

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a robust DNA damage response (DDR) within the cell, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound induces cell cycle arrest at different phases depending on its concentration. At lower concentrations, cells tend to accumulate in the G2 phase of the cell cycle.[4] As the concentration increases, a substantial S-phase arrest is observed.[4] At higher concentrations, this compound can cause a complete cell cycle arrest in the G1 phase.[4] This multi-phasic arrest prevents the propagation of damaged DNA to daughter cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The DNA damage caused by this compound activates key checkpoint proteins such as p53, CHK1, and CHK2.[4] Activation of these proteins initiates a signaling cascade that converges on the executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Interestingly, apoptotic indicators are most prominent at moderate this compound concentrations that are associated with S-phase arrest.[4]

Signaling Pathways

The antitumor activity of this compound is mediated through complex signaling pathways that sense DNA damage and orchestrate the cellular response.

Figure 1: this compound's primary mechanism of action on cellular DNA.

Figure 2: Simplified DNA damage response pathway initiated by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histograms.

Figure 3: Workflow for key in vitro experimental protocols.

In Vivo Antitumor Efficacy

Conclusion and Future Directions

This compound is a potent DNA-damaging agent with a well-defined mechanism of action involving DNA intercalation and alkylation. Its ability to induce cell cycle arrest and apoptosis in cancer cells underscores its potential as an antitumor agent. This guide provides a foundational understanding of its biological activities and methodologies for its evaluation. Future research should focus on comprehensive in vivo efficacy studies to establish optimal dosing strategies and to assess its therapeutic window. Furthermore, a broader screening against a diverse panel of cancer cell lines would provide a more complete picture of its spectrum of activity and potential clinical applications. The development of analogs with improved efficacy and reduced toxicity also represents a promising avenue for future drug development efforts.

References

- 1. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro analysis of the this compound polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The photodeactivation of this compound, an antitumor antibiotic of the pluramycin type - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Intercalation and Alkylation Process of Hedamycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of hedamycin with DNA. This compound, a potent antitumor antibiotic of the pluramycin family, exerts its cytotoxic effects through a sophisticated dual-action process involving reversible DNA intercalation followed by irreversible covalent alkylation. This document details this process, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular signaling pathways.

The Dual-Action Mechanism of this compound: Intercalation and Alkylation

This compound's interaction with DNA is a sequential process that begins with non-covalent binding and culminates in the formation of a stable, covalent DNA adduct. This two-step mechanism is crucial for its high cytotoxicity and sequence-specific activity.

Step 1: Reversible DNA Intercalation

The initial interaction between this compound and DNA is driven by the intercalation of its planar anthrapyrantrione chromophore between the base pairs of the DNA double helix. This process is facilitated by the molecule's structural characteristics:

-

Planar Chromophore: The flat aromatic ring system of this compound allows it to slide into the space between stacked DNA base pairs.

-

Aminosugar Residues: this compound possesses two aminosugar groups, an anglosamine at position C8 and an N,N-dimethylvancosamine at C10. These sugar moieties are crucial for orienting the drug within the DNA minor groove, contributing to its sequence-specific recognition. High-field NMR studies have shown that upon binding, the chromophore stacks to the 5' side of the target guanine. The C10-linked N,N-dimethylvancosamine moiety is oriented toward the 5' side of the intercalation site, while the C8-linked anglosamine interacts with the 3' side.

This initial intercalative binding is a reversible, non-covalent interaction governed by van der Waals forces and is a prerequisite for the subsequent alkylation step.

Step 2: Irreversible DNA Alkylation

Following intercalation, the strategic positioning of this compound within the DNA grooves facilitates the irreversible alkylation of a guanine base. This covalent modification is the key to this compound's potent biological activity.

-

Bis-epoxide Side Chain: A distinguishing feature of this compound is its bis-epoxide-containing side chain. This highly reactive moiety is positioned in the major groove of the DNA.

-

Nucleophilic Attack: The binding interactions of the two aminosugars in the minor groove steer the bis-epoxide side chain into close proximity with the N7 atom of a guanine residue. The N7 atom of guanine, being a nucleophilic center, attacks one of the epoxide rings.

-

Covalent Adduct Formation: Structural studies have revealed that it is the terminal epoxide carbon (C18) that is attacked by the guanine N7, leading to the formation of a stable, covalent this compound-DNA adduct. This adduct significantly distorts the DNA helix, sterically hindering the processes of DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.

Quantitative Data on this compound-DNA Interaction

While precise kinetic and binding affinity constants for this compound are not widely available in publicly accessible literature, its biological potency and sequence preference have been quantitatively assessed.

| Parameter | Value / Description |

| IC50 (Cell Growth) | 0.2 nM in HCT116 cells (a measure of the concentration needed to inhibit cell growth by 50%). |

| Primary Alkylation Site | N7 position of guanine residues.[1] |

| Sequence Preference | This compound preferentially alkylates guanine residues within 5'-TG-3' and 5'-CG-3' sequences, with a more refined preference for 5'-CGT sequences.[1][2] This specificity is guided by the aminosugar interactions in the minor groove. |

| Binding Stoichiometry | The maximum ratio of this compound to DNA nucleotides is approximately 0.1 for the irreversible binding. |

Experimental Protocols

The study of this compound-DNA interactions employs a range of molecular biology and biophysical techniques. Below are detailed methodologies for two key experimental approaches.

DNA Footprinting to Determine this compound Binding Sites

DNA footprinting is used to identify the specific DNA sequences where this compound binds. The principle is that the bound this compound will protect the DNA from cleavage by an agent like DNase I.

Protocol:

-

Probe Preparation:

-

A DNA fragment of interest (100-400 bp) containing potential this compound binding sites is generated, typically by PCR or restriction digest.

-

The DNA fragment is labeled at one end of one strand, commonly with a radioactive isotope (e.g., ³²P) or a fluorescent dye. This is crucial for visualizing the cleavage pattern.

-

The labeled probe is purified to remove unincorporated labels.

-

-

Binding Reaction:

-

The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer. Control reactions without this compound are run in parallel.

-

The incubation is carried out under conditions that allow for the binding equilibrium to be reached.

-

-

DNase I Digestion:

-

A carefully titrated amount of DNase I is added to the binding reactions. The concentration of DNase I is optimized to achieve, on average, one cut per DNA molecule.

-

The digestion is allowed to proceed for a short, controlled period and then stopped by the addition of a stop solution (containing a chelating agent like EDTA).

-

-

Analysis:

-

The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging.

-

In the control lane (no this compound), a ladder of bands representing cleavage at every nucleotide position will be visible. In the lanes with this compound, a gap in the ladder (the "footprint") will appear at the sequence where this compound was bound, protecting it from DNase I cleavage.

-

A sequencing ladder (e.g., Maxam-Gilbert G+A ladder) of the same DNA fragment is typically run alongside to precisely identify the nucleotide sequence of the binding site.

-

Agarose Gel Electrophoresis to Analyze DNA Damage

Agarose gel electrophoresis can be used to visualize the effects of this compound on DNA, such as the formation of bulky adducts that can retard DNA migration or the induction of DNA strand breaks.

Protocol:

-

Reaction Setup:

-

Plasmid DNA or a specific DNA fragment is incubated with increasing concentrations of this compound in a reaction buffer. A control sample with no this compound is included.

-

The reaction is incubated for a time sufficient to allow for alkylation to occur.

-

-

Sample Preparation:

-

After incubation, a loading buffer is added to each reaction tube. The loading buffer contains glycerol (to increase the density of the sample so it sinks into the wells) and a tracking dye (to monitor the progress of the electrophoresis).

-

-

Gel Electrophoresis:

-

The samples are loaded into the wells of an agarose gel. The percentage of agarose in the gel is chosen based on the size of the DNA being analyzed.

-

The gel is submerged in an electrophoresis buffer (e.g., TAE or TBE), and an electric field is applied.

-

The negatively charged DNA will migrate towards the positive electrode. The migration speed is inversely proportional to the size of the DNA fragment. The formation of bulky this compound adducts can cause a shift in the migration of the DNA band compared to the untreated control.

-

-

Visualization:

-

After electrophoresis, the gel is stained with a DNA-binding dye such as ethidium bromide or SYBR Safe.

-

The DNA bands are visualized under UV light. A DNA ladder with fragments of known sizes is run on the same gel to estimate the size of the sample DNA.

-

Changes in the mobility of the DNA bands in the presence of this compound can indicate the formation of adducts. Increased smearing or the appearance of lower molecular weight bands can suggest DNA degradation or strand breaks.

-

Visualizations: Pathways and Processes

This compound-DNA Interaction Workflow

Caption: Workflow of this compound's interaction with DNA.

This compound-Induced DNA Damage Response Pathway

Caption: this compound-induced DNA damage signaling cascade.

Cellular Consequences of this compound-DNA Adducts

The formation of bulky this compound-DNA adducts triggers a cellular DNA damage response (DDR), a complex signaling network that senses the DNA lesion and dictates the cell's fate.

-

Activation of Checkpoint Kinases: The distortion in the DNA helix caused by the this compound adduct is recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[3]

-

p53 Stabilization and Activation: Activated Chk1 and Chk2 play a crucial role in the stabilization and activation of the p53 tumor suppressor protein. They phosphorylate p53 at specific residues (e.g., Serine 20), which disrupts its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] This leads to an accumulation of active p53 in the cell.

-

Cell Cycle Arrest: Active p53 functions as a transcription factor, inducing the expression of several target genes. One of the key targets is p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[3][5] This pause provides the cell with an opportunity to repair the DNA damage.

-

Induction of Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate apoptosis (programmed cell death). It does this by transcriptionally activating pro-apoptotic genes, such as those belonging to the Bcl-2 family (e.g., BAX, PUMA). This ultimately leads to the activation of caspases, the executioners of apoptosis. This compound-induced apoptosis is often observed in cells arrested in S-phase.[3]

Conclusion

This compound's potent antitumor activity is a direct consequence of its sophisticated, multi-step interaction with DNA. The initial, sequence-selective intercalation positions the drug for a highly efficient and irreversible alkylation of guanine residues. The resulting DNA adducts are formidable roadblocks to essential cellular processes, triggering robust DNA damage response pathways that culminate in cell cycle arrest and apoptosis. A thorough understanding of this intricate mechanism is paramount for the rational design of novel chemotherapeutic agents that can exploit similar pathways for improved efficacy and selectivity in cancer treatment.

References

- 1. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of this compound and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Molecular Targets of Hedamycin in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedamycin is a potent antitumor antibiotic belonging to the pluramycin family, known for its high cytotoxicity against a range of cancer cell lines. Its mechanism of action is primarily centered on its interaction with DNA, leading to a cascade of cellular events that ultimately inhibit cell proliferation and induce cell death. This technical guide provides a comprehensive overview of the molecular targets of this compound in mammalian cells, detailing its DNA binding and alkylation properties, the cellular responses to the induced DNA damage, and the experimental protocols used to elucidate these mechanisms.

This compound's Interaction with DNA: The Primary Molecular Target

This compound exerts its cytotoxic effects through a multi-step interaction with DNA, which involves both non-covalent and covalent binding. This dual mechanism contributes to its high affinity and sequence-selective targeting of the genome.

DNA Intercalation and Minor Groove Binding

The structure of this compound features a planar anthraquinone chromophore, which intercalates between DNA base pairs. This intercalation is the initial, reversible step in its binding process. In addition to intercalation, this compound possesses two sugar moieties that are positioned in the minor groove of the DNA helix, further stabilizing the drug-DNA complex[1].

Sequence-Specific DNA Alkylation

Following intercalation and minor groove binding, the bis-epoxide side chain of this compound, which resides in the major groove, covalently alkylates the N7 position of guanine residues[1]. This alkylation is highly sequence-specific, with a preference for guanine bases within 5'-TG and 5'-CG sequences[2]. The formation of these covalent adducts creates alkali-labile sites in the DNA, which can lead to strand breaks upon changes in pH[3][4]. The sequence selectivity of this compound is a critical aspect of its activity and has been studied using techniques such as DNA footprinting[2].

Cellular Responses to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a robust DNA damage response (DDR) in mammalian cells, leading to cell cycle arrest and the activation of specific signaling pathways. The cellular outcome is dependent on the concentration of this compound and the duration of exposure.

Inhibition of Macromolecular Synthesis and Cytotoxicity

This compound is a potent inhibitor of DNA synthesis, with a 50% reduction observed at subnanomolar concentrations after a short-term (4-hour) treatment[5]. Inhibition of RNA synthesis requires substantially higher concentrations, while protein synthesis remains largely unaffected even at high doses[5]. The potent cytotoxic effects of this compound are reflected in its low IC50 values across various cancer cell lines.

Table 1: this compound IC50 Values in Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| HCT116 | Colon Carcinoma | <1 | 72 | [5] |

| HeLa | Cervical Carcinoma | Not explicitly stated, but highly cytotoxic | Not specified | |

| L1210 | Mouse Leukemia | Not explicitly stated, but highly cytotoxic | Not specified |

Note: Specific IC50 values for this compound are not always readily available in the public domain and can vary between studies and experimental conditions.

Cell Cycle Arrest

This compound induces cell cycle arrest at different phases depending on its concentration:

-

Low Concentrations (< IC50): A transient accumulation of cells in the G2 phase is observed[5].

-

Moderate Concentrations: Substantial S-phase arrest occurs[5].

-

High Concentrations: A complete cell cycle arrest in the G1 phase is seen, without the appearance of a sub-G1 population indicative of extensive apoptosis[5].

Activation of DNA Damage Response (DDR) Signaling Pathways

This compound-induced DNA damage activates key DDR signaling cascades, primarily the ATM/ATR pathways, which in turn phosphorylate and activate downstream effector proteins.

The presence of DNA adducts and stalled replication forks activates the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively[1][6][7]. Activated Chk1 and Chk2 play a crucial role in orchestrating the cell cycle arrest and initiating DNA repair processes. They also phosphorylate the tumor suppressor protein p53 at multiple sites[6][8][9].

Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM, ATR, Chk1, and Chk2[6][8][9]. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.

The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway, particularly for interstrand crosslinks (ICLs). While this compound is a monofunctional alkylating agent and does not form ICLs, its ability to stall replication forks can lead to the activation of the FA pathway. A key event in the activation of the FA pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which is mediated by the FA core complex[4][10]. This monoubiquitination allows the FANCD2/FANCI complex to localize to sites of DNA damage and coordinate repair activities[11][12].

Effect on Topoisomerases

While the primary mechanism of this compound is DNA alkylation, some DNA intercalating agents are also known to affect the activity of topoisomerases. However, there is limited direct evidence in the currently available literature to suggest that this compound significantly inhibits topoisomerase I or II as a primary mode of action. Its profound effect on DNA structure through alkylation is likely the dominant mechanism leading to cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets and cellular effects of this compound.

DNA Footprinting Analysis

DNase I footprinting is used to determine the specific DNA sequences where this compound binds and protects the DNA from enzymatic cleavage.

Protocol:

-

Probe Preparation:

-

A DNA fragment of interest (100-400 bp) is radiolabeled at one end (e.g., with ³²P)[12]. This can be achieved by PCR with a labeled primer or by end-labeling a restriction fragment.

-

The labeled probe is purified by gel electrophoresis.

-

-

Binding Reaction:

-

The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).

-

A control reaction without this compound is prepared in parallel.

-

Incubation is typically carried out at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

-

-

DNase I Digestion:

-

A freshly diluted solution of DNase I is added to the binding reactions. The concentration of DNase I should be titrated beforehand to achieve partial digestion (on average, one cut per DNA molecule).

-

The digestion is allowed to proceed for a short period (e.g., 1-2 minutes) at room temperature and then stopped by the addition of a stop solution containing EDTA and a loading dye.

-

-

Gel Electrophoresis and Autoradiography:

-

The DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.

-

The gel is dried and exposed to X-ray film to visualize the radiolabeled fragments.

-

The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed mammalian cells (e.g., HCT116) in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 4 hours or 24 hours). Include an untreated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

-

Incubate the cells in ethanol for at least 30 minutes at 4°C (can be stored at -20°C for longer periods)[5].

-

-

Staining with Propidium Iodide (PI):

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA)[2][10].

-

Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark[2][10].

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content of the cells.

-

Generate a histogram of DNA content to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

-

Western Blot Analysis of DDR Proteins

Western blotting is used to detect the activation (e.g., phosphorylation) of key proteins in the DNA damage response pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described for cell cycle analysis.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p53 (Ser15), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and total protein antibodies for loading controls).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

The intensity of the bands corresponds to the level of the target protein or its phosphorylated form.

-

Conclusion

This compound is a potent DNA-damaging agent with a well-defined mechanism of action that involves DNA intercalation and sequence-specific guanine alkylation. This primary interaction with its molecular target, DNA, triggers a cascade of cellular responses, including the inhibition of DNA synthesis, cell cycle arrest, and the activation of critical DNA damage response pathways. The in-depth understanding of these molecular targets and cellular responses is crucial for the rational design and development of this compound and its analogs as potential anticancer therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other DNA-damaging agents.

References

- 1. oncology.wisc.edu [oncology.wisc.edu]

- 2. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p53 C-terminal phosphorylation by CHK1 and CHK2 participates in the regulation of DNA-damage-induced C-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of Hedamycin: A Technical Guide to NMR-Based Structure Elucidation

For Immediate Release

[City, State] – [Date] – Hedamycin, a potent antitumor antibiotic belonging to the pluramycin family, has long been a subject of intense scientific scrutiny due to its unique structural features and its mechanism of action involving DNA intercalation and alkylation.[1][2] The precise determination of its complex three-dimensional structure is paramount for understanding its biological activity and for the rational design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the complete structural assignment of this compound in solution. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the NMR-based structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound is a C-glycosidic aromatic polyketide with a complex architecture, featuring a planar anthraquinone core, two aminosugar moieties, and a reactive bis-epoxide side chain.[3] Its biosynthesis is also a subject of significant interest, involving a rare hybrid of type I and type II polyketide synthases.[4] The elucidation of such a multifaceted molecule relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Core NMR Methodologies for this compound Structure Elucidation

The complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts of this compound is the foundational step in its structural analysis. This is achieved through a combination of standard NMR experiments, each providing unique and complementary information.

A typical workflow for the structure elucidation of this compound using NMR spectroscopy is outlined below:

Caption: Workflow for this compound Structure Elucidation by NMR.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible NMR data. While specific parameters may vary based on the available instrumentation, the following provides a general framework for the key experiments.

Sample Preparation:

-

Compound: Highly purified this compound.

-

Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent is critical as it can influence the chemical shifts.

-

Concentration: Typically 1-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrumentation:

-

High-field NMR spectrometers (e.g., 400 MHz or higher) are essential for resolving the complex and often overlapping signals in the this compound spectrum.

1. One-Dimensional (1D) NMR:

-

¹H NMR: Provides information on the number of different types of protons and their electronic environments. Integration of the signals reveals the relative number of protons of each type.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

2. Two-Dimensional (2D) NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for establishing spin systems within the molecule, such as those in the sugar rings and the side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This experiment is critical for connecting the individual spin systems (fragments) identified from COSY and for assigning quaternary carbons that have no attached protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is indispensable for determining the relative stereochemistry and the three-dimensional conformation of the molecule.

Data Presentation: Assembling the Structural Puzzle

The interpretation of the NMR data is a stepwise process of assembling molecular fragments.

1. Identification of Spin Systems via COSY: The COSY spectrum allows for the tracing of proton-proton coupling networks. For this compound, this would reveal the proton networks within the two distinct aminosugar moieties and the bis-epoxide side chain.

2. C-H Connectivity via HSQC: The HSQC spectrum provides the direct one-bond correlation between each proton and its attached carbon, allowing for the unambiguous assignment of many carbon resonances.

3. Connecting the Fragments with HMBC: The HMBC spectrum is arguably the most crucial for elucidating the overall carbon skeleton of this compound. It provides the long-range correlations that link the identified spin systems together and to the quaternary carbons of the anthraquinone core.

The logical flow of connecting molecular fragments using 2D NMR data can be visualized as follows:

Caption: Assembling this compound's structure from NMR data.

4. Stereochemical Determination with NOESY/ROESY: The NOESY/ROESY spectra provide through-space correlations that are essential for defining the relative stereochemistry of the numerous chiral centers in this compound, particularly within the sugar rings and the bis-epoxide side chain, as well as the orientation of the sugar moieties relative to the anthraquinone core.

Quantitative Data Summary

Table 1: ¹H NMR Data for this compound (Illustrative)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1' | x.xx | d | x.x |

| H-2' | x.xx | dd | x.x, y.y |

| ... | ... | ... | ... |

| N-CH₃ | x.xx | s | - |

Table 2: ¹³C NMR Data for this compound (Illustrative)

| Position | δ (ppm) | DEPT |

| C-1 | xxx.x | C |

| C-4 | xxx.x | C |

| C-1' | xx.x | CH |

| ... | ... | ... |

| N-CH₃ | xx.x | CH₃ |

Table 3: Key HMBC and NOESY Correlations for this compound (Illustrative)

| Proton(s) | HMBC Correlation (¹³C) | NOESY Correlation (¹H) |

| H-1' | C-8, C-9, C-2' | H-2', H-5' |

| H-1'' | C-10, C-11, C-2'' | H-2'', H-5'' |

| ... | ... | ... |

The meticulous application of this suite of NMR experiments, coupled with careful data analysis, allows for the unambiguous determination of the complete chemical structure of this compound. This foundational knowledge is indispensable for medicinal chemists aiming to synthesize more effective and less toxic analogs, and for biochemists and pharmacologists seeking to fully understand its interaction with its biological target, DNA. The methodologies outlined herein provide a robust framework for the structural elucidation of this compound and other complex natural products.

References

- 1. Structural investigation of the this compound:d(ACCGGT)2 complex by NMR and restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and prediction of the mechanism of action of antibiotics through NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of the antibiotic this compound I. Chemical, physical and spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound locus implicates a novel aromatic PKS priming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Isolation and Characterization of Hedamycin

For Researchers, Scientists, and Drug Development Professionals